Laropiprant methyleste

Catalog No.
S12988321
CAS No.
M.F
C22H21ClFNO4S
M. Wt
449.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laropiprant methyleste

Product Name

Laropiprant methyleste

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

Molecular Formula

C22H21ClFNO4S

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3

InChI Key

BTCIUPAZKIUWIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl

Laropiprant methyl ester is a synthetic compound derived from laropiprant, which is primarily known for its role as a selective antagonist of the prostaglandin D2 receptor subtype-1. This compound was developed to mitigate the flushing side effects associated with niacin therapy, particularly in patients with dyslipidemia. Laropiprant methyl ester is characterized by its ability to selectively inhibit the vasodilatory effects of prostaglandin D2, thus allowing for higher doses of niacin without the discomfort of flushing.

The chemical structure of laropiprant methyl ester includes a methyl ester functional group, which enhances its solubility and bioavailability compared to its parent compound. This modification can also influence its pharmacokinetic properties, making it an interesting subject for further research in medicinal chemistry.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, laropiprant methyl ester can be hydrolyzed to form laropiprant and methanol.
  • Transesterification: This reaction can occur when laropiprant methyl ester reacts with another alcohol, leading to the formation of different alkyl esters.
  • Oxidation: The compound may also be susceptible to oxidation under certain conditions, potentially altering its biological activity.

These reactions are significant in understanding the stability and reactivity of laropiprant methyl ester in biological systems and during synthesis.

Laropiprant methyl ester exhibits notable biological activity primarily through its action on the prostaglandin D2 receptor. By selectively antagonizing this receptor, it effectively reduces the flushing response typically induced by niacin.

Research indicates that this compound does not significantly alter lipid profiles on its own but enhances the lipid-modifying effects of niacin when used in combination. The mechanism involves decreased lipolysis in adipose tissue, leading to reduced free fatty acid release into plasma and subsequently lowering very low-density lipoprotein secretion from the liver .

The synthesis of laropiprant methyl ester generally involves:

  • Esterification Reaction: Combining laropiprant with methanol in the presence of an acid catalyst leads to the formation of the methyl ester.
    Laropiprant+MethanolAcid CatalystLaropiprant Methyl Ester+Water\text{Laropiprant}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Laropiprant Methyl Ester}+\text{Water}
  • Purification: The crude product is purified using techniques such as distillation or chromatography to isolate laropiprant methyl ester from by-products and unreacted materials.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Laropiprant methyl ester has several applications in pharmacology and medicinal chemistry:

  • Pharmaceutical Formulations: It is primarily used in combination therapies for managing dyslipidemia, particularly in patients unable to tolerate high doses of niacin due to flushing.
  • Research Tool: The compound serves as a valuable tool in studying prostaglandin signaling pathways and their implications in various physiological processes.
  • Potential Therapeutics: Ongoing research may explore its use in other therapeutic areas where modulation of prostaglandin activity is beneficial.

Studies have demonstrated that laropiprant methyl ester interacts with various biological pathways:

  • It selectively inhibits prostaglandin D2 receptor subtype-1 without affecting other receptors significantly, indicating a targeted approach to reducing side effects associated with niacin therapy .
  • Interaction with thromboxane A2 receptors has been noted, although at therapeutic doses, it does not significantly impact platelet function or bleeding risk .

These interactions underscore the potential for laropiprant methyl ester to be utilized effectively while minimizing adverse effects.

Several compounds share structural or functional similarities with laropiprant methyl ester. Notable examples include:

Compound NameTypeSimilarityUnique Features
NiacinVitamin/B VitaminBoth target lipid metabolismInduces flushing; not selective
Prostaglandin D2Lipid MediatorInvolved in similar signaling pathwaysNatural compound; not an antagonist
AspirinNonsteroidal Anti-inflammatory DrugInhibits cyclooxygenase enzymesBroad anti-inflammatory effects
Thromboxane A2 AntagonistsAntiplatelet AgentInteract with thromboxane receptorsSpecific for platelet function modulation

Laropiprant methyl ester stands out due to its selectivity for prostaglandin D2 receptor subtype-1 and its application in enhancing niacin's efficacy without increasing flushing side effects. This unique profile positions it as a valuable component in dyslipidemia management strategies.

Laropiprant methylester, chemically known as methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate, is a methyl ester derivative of laropiprant [3] [9]. This compound features a methyl ester functional group that enhances its solubility and bioavailability compared to its parent compound laropiprant . The synthesis and optimization of laropiprant methylester involve sophisticated chemical processes that require precise reaction conditions and catalytic strategies to ensure high yield and stereoselectivity [3] [8].

Key Reaction Mechanisms in Esterification Processes

The synthesis of laropiprant methylester primarily involves esterification of the carboxylic acid group present in laropiprant [2] [9]. Several esterification mechanisms can be employed for this transformation, each with distinct advantages and limitations [22] [23].

Fischer Esterification

Fischer esterification represents one of the most common methods for synthesizing laropiprant methylester [22] [25]. This reaction involves the acid-catalyzed nucleophilic acyl substitution between laropiprant and methanol [24] [27].

The mechanism proceeds through six key steps [22] [24]:

  • Protonation of the carbonyl oxygen in laropiprant by an acid catalyst (typically sulfuric acid or p-toluenesulfonic acid)
  • Nucleophilic attack by methanol on the protonated carbonyl carbon
  • Proton transfer from the oxonium ion to form a tetrahedral intermediate
  • Protonation of the hydroxyl group to create a good leaving group
  • Elimination of water to form the protonated ester
  • Deprotonation to yield laropiprant methylester [22] [23]

This reaction is reversible, necessitating strategies to shift the equilibrium toward product formation, such as using excess methanol or removing water through azeotropic distillation [25] [27].

Transesterification

Transesterification offers an alternative pathway for synthesizing laropiprant methylester, particularly when starting from other ester derivatives of laropiprant [31] [11]. This process involves the exchange of the alkoxy group of an ester with methanol [31] [16].

The reaction can proceed under either basic or acidic conditions [31]:

  • Under basic conditions, methoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which subsequently collapses to release the original alkoxy group and form laropiprant methylester [31] [16]
  • Under acidic conditions, the mechanism follows a similar pattern to Fischer esterification, with protonation of the carbonyl oxygen followed by nucleophilic attack by methanol [31] [22]

The choice between these mechanisms depends on the stability of laropiprant under acidic or basic conditions and the desired stereochemical outcome [16] [31].

MechanismCatalyst/ReagentsConditionsAdvantagesLimitations
Fischer EsterificationStrong acids (H₂SO₄, p-TsOH)Heat (60-110°C), removal of waterSimple, inexpensive reagentsEquilibrium reaction, water removal needed
TransesterificationBase (NaOH, KOH) or acid catalystsRoom temp to reflux, alcohol exchangeCan convert one ester to anotherEquilibrium reaction, excess alcohol needed
Steglich EsterificationDCC/DMAPRoom temperature, mild conditionsMild conditions, sensitive substratesExpensive reagents, urea byproduct
Mitsunobu ReactionDEAD/PPh₃Room temperature, mild conditionsStereospecific inversion, hindered alcoholsSide reactions, sensitive to steric hindrance
Yamaguchi EsterificationTCBC/DMAPLow temperature (-78°C to RT)Sterically hindered substratesExpensive reagents, sensitive to moisture

Table 1: Key Reaction Mechanisms in Esterification Processes [22] [23] [24]

Catalytic Strategies for Stereoselective Synthesis

The stereoselective synthesis of laropiprant methylester is crucial for maintaining the biological activity associated with the specific stereochemistry of the parent compound [2] [12]. Various catalytic strategies have been developed to ensure high stereoselectivity during the synthesis process [15] [17].

Chiral Lewis Acid Catalysis

Chiral Lewis acids play a significant role in the stereoselective synthesis of laropiprant methylester [15] [17]. These catalysts coordinate with the carbonyl oxygen of laropiprant, creating a chiral environment that influences the approach of methanol during the esterification reaction [16] [17].

Common chiral Lewis acid catalysts include titanium(IV)-BINOL complexes, copper(II)-BOX complexes, and scandium(III) triflate-PyBOX systems [15] [16]. These catalysts typically operate under mild conditions (-78°C to room temperature) in anhydrous environments to prevent catalyst deactivation [16] [17].

The stereoselectivity achieved with these catalysts can range from moderate to excellent (70-99% enantiomeric excess), depending on the specific catalyst and reaction conditions employed [15] [17].

Enzymatic Catalysis

Enzymatic catalysis offers a green chemistry approach to the stereoselective synthesis of laropiprant methylester [20] [28]. Lipases, particularly Candida antarctica lipase B, have demonstrated excellent stereoselectivity in esterification reactions [28] [20].

These enzymes operate under mild conditions (25-40°C) in organic solvents or solvent-free environments, making them environmentally friendly alternatives to traditional chemical catalysts [20] [28]. The stereoselectivity achieved with enzymatic catalysis is typically excellent (>95% enantiomeric excess), owing to the highly specific nature of enzyme active sites [28] [20].

Transition Metal Catalysis

Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, have been employed in the stereoselective synthesis of laropiprant methylester [12] [16]. These catalysts can facilitate asymmetric hydrogenation or cross-coupling reactions that lead to the formation of the desired stereoisomer [16] [12].

For instance, ruthenium-BINAP complexes have been used in the asymmetric hydrogenation of precursor compounds to produce laropiprant with high stereoselectivity, which can subsequently undergo esterification to form laropiprant methylester [12] [16].

Catalytic StrategyCatalyst ExamplesReaction ConditionsStereoselectivityIndustrial Applicability
Chiral Lewis Acid CatalysisTi(IV)-BINOL, Cu(II)-BOX, Sc(OTf)₃-PyBOXLow temperature (-78°C to RT), anhydrous conditionsModerate to excellent (70-99% ee)Moderate - requires specialized equipment
Enzymatic ResolutionLipases (Candida antarctica B), esterasesMild conditions (25-40°C), organic solvents or solvent-freeExcellent (>95% ee)High - green chemistry, mild conditions
Asymmetric HydrogenationRu-BINAP, Rh-DuPhos, Ir-PHOX complexesH₂ (1-100 atm), RT to 100°C, organic solventsHigh to excellent (90-99% ee)High - established in pharmaceutical industry
Phase-Transfer CatalysisCinchona alkaloid derivativesBiphasic system, RT to 50°C, 12-48hModerate to good (60-90% ee)Moderate - scalable but requires optimization
OrganocatalysisProline derivatives, thioureas, phosphoric acidsRT to 50°C, polar aprotic solvents, 24-72hGood to excellent (80-99% ee)Moderate - newer technology, still developing

Table 2: Catalytic Strategies for Stereoselective Synthesis [15] [16] [17]

Purification and Yield Optimization Techniques

The purification of laropiprant methylester and optimization of its synthetic yield are critical aspects of its production process [18] [21]. Various techniques have been developed to ensure high purity and maximize yield [18] [19].

Purification Techniques

Several purification methods can be employed to obtain high-purity laropiprant methylester [18] [21]:

Column Chromatography: This technique separates laropiprant methylester from unreacted materials and byproducts based on differential adsorption on a stationary phase, typically silica gel [18] [3]. A gradient elution using hexane/ethyl acetate (9:1 to 7:3) is commonly employed, achieving purities of 95-98% with recoveries of 80-90% [18] [3].

Recrystallization: For solid forms of laropiprant methylester, recrystallization from appropriate solvent systems (hexane/ethyl acetate or methanol/water) can yield highly pure product (98-99.5%) with recoveries of 75-85% [18] [21].

Distillation: Vacuum distillation (0.1-1 mmHg, 180-220°C) can be employed for larger-scale purification, particularly in industrial settings [18] [21]. This method typically achieves purities of 97-99% with recoveries of 85-95% [18] [29].

Extraction and Washing: Acid-base extraction followed by brine washing and drying over sodium sulfate can remove polar impurities from laropiprant methylester [18] [3]. This method is applicable at all scales and achieves purities of 90-95% with recoveries of 90-95% [18] [21].

Purification TechniqueMethod DetailsTypical Recovery (%)Purity Achieved (%)Scale Applicability
Column ChromatographySilica gel, hexane/ethyl acetate gradient (9:1 to 7:3)80-9095-98Laboratory to small pilot (g to kg)
RecrystallizationCrystallization from hexane/ethyl acetate or methanol/water75-8598-99.5Laboratory to industrial (g to tons)
DistillationVacuum distillation (0.1-1 mmHg, 180-220°C)85-9597-99Pilot to industrial (kg to tons)
Extraction/WashingAcid-base extraction, brine washing, drying over Na₂SO₄90-9590-95All scales
Preparative HPLCC18 reverse phase, acetonitrile/water mobile phase70-85>99Laboratory to small pilot (mg to kg)

Table 3: Purification Techniques for Laropiprant Methylester [18] [21] [3]

Yield Optimization Techniques

Several strategies can be employed to optimize the yield of laropiprant methylester synthesis [19] [32]:

Reaction Parameter Optimization: Design of Experiments (DoE) approaches can be used to systematically optimize reaction parameters such as temperature, time, and reagent ratios [19] [32]. This approach can increase yields by 10-25% and has high industrial relevance for process development [19] [32].

Catalyst Screening: Screening various acid catalysts (sulfuric acid, p-toluenesulfonic acid, Lewis acids) can identify the most effective catalyst for the specific reaction conditions [19] [32]. This approach can increase yields by 5-20% and significantly improve product purity [19] [32].

Water Removal Strategies: Since esterification is an equilibrium reaction, removing water from the reaction mixture can shift the equilibrium toward product formation [19] [21]. Techniques such as Dean-Stark traps, molecular sieves, and azeotropic distillation can increase yields by 15-30% and are crucial for industrial-scale production [19] [21].

Solvent Selection: Testing different solvent systems, including polar aprotic (DMF, DMSO) and non-polar (toluene) solvents, can optimize reaction efficiency [19] [32]. This approach can increase yields by 5-15% and is particularly important for specific substrates [19] [32].

Reaction Monitoring and Control: Employing HPLC/GC monitoring and automated reaction platforms enables real-time adjustment of reaction conditions to maximize yield [19] [32]. This approach can increase yields by 5-15% and ensures process consistency in industrial settings [19] [32].

Optimization TechniqueImplementation MethodImpact on YieldImpact on PurityIndustrial Relevance
Reaction Parameter OptimizationDoE approach, varying temperature, time, reagent ratiosIncreases yield by 10-25%Moderate improvementHigh - critical for process development
Catalyst ScreeningScreening of acid catalysts (H₂SO₄, p-TsOH, Lewis acids)Increases yield by 5-20%Significant improvementHigh - essential for cost-effective production
Solvent SelectionTesting polar aprotic (DMF, DMSO) vs. non-polar (toluene) solventsIncreases yield by 5-15%Moderate improvementModerate - important for specific substrates
Water Removal StrategiesDean-Stark trap, molecular sieves, azeotropic distillationIncreases yield by 15-30%Significant improvementHigh - crucial for equilibrium reactions
Reaction Monitoring and ControlHPLC/GC monitoring, automated reaction platformsIncreases yield by 5-15%Moderate to significant improvementHigh - enables process control and consistency

Table 4: Yield Optimization Techniques for Laropiprant Methylester Synthesis [19] [32] [21]

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for laropiprant methylester, revealing distinct spectral patterns characteristic of this prostaglandin D2 receptor antagonist derivative. The compound, bearing the molecular formula C22H21ClFNO4S with a molecular weight of 449.92 grams per mole , exhibits complex NMR signatures across multiple nuclei that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of laropiprant methylester demonstrates characteristic resonances spanning the typical organic chemical shift range from 0.5 to 8.5 parts per million [3] [4]. The aromatic region between 7.2 and 7.8 parts per million displays multiplet patterns corresponding to the substituted benzene ring system, specifically the 4-chlorophenyl moiety attached to the cyclopentaindole core structure [3] [4]. These aromatic protons appear as complex multiplets due to ortho and meta coupling interactions within the chlorinated aromatic system.

The aliphatic region reveals several distinctive features essential for structural characterization. Methylene groups associated with the cyclopentane ring system appear between 2.5 and 4.0 parts per million, exhibiting complex splitting patterns resulting from geminal and vicinal coupling interactions [5] [6]. The methylsulfonyl group attached to the indole ring manifests as a characteristic singlet at approximately 3.0 parts per million, representing the three equivalent protons of the sulfonyl methyl substituent [7] [8].

The newly formed methyl ester functionality introduces an additional singlet resonance typically observed around 3.7 parts per million, corresponding to the three equivalent protons of the methoxycarbonyl group [9]. This signal serves as a diagnostic marker distinguishing the methylester derivative from the parent carboxylic acid compound.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of laropiprant methylester, with chemical shifts spanning from 20 to 180 parts per million [10] [11]. The carbonyl carbon of the ester functionality appears as a characteristic singlet at approximately 175 parts per million, consistent with typical methyl ester chemical shift values [10] [11].

The aromatic carbon region between 110 and 150 parts per million reveals multiple resonances corresponding to the substituted indole and chlorophenyl ring systems [10] [11]. The quaternary carbons appear as singlets, while carbons bearing hydrogen atoms exhibit appropriate multiplicities in proton-decoupled spectra. The fluorine-substituted aromatic carbon demonstrates characteristic coupling to the fluorine nucleus, appearing as a doublet with typical carbon-fluorine coupling constants [10] [11].

Aliphatic carbons associated with the cyclopentane ring system and the methylsulfonyl group appear between 20 and 70 parts per million [10] [11]. The methyl carbon of the newly introduced ester group typically resonates around 52 parts per million, providing additional structural confirmation [10] [11].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nucleus present in laropiprant methylester provides a highly sensitive probe for structural characterization [6] [12]. The single fluorine atom attached to the indole ring system appears as a distinctive singlet between -110 and -130 parts per million, typical for aromatic fluorine substituents [6] [12]. This resonance serves as an excellent diagnostic marker for compound identification and purity assessment.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

While nitrogen-15 nuclear magnetic resonance spectroscopy is less commonly employed due to sensitivity limitations, the indole nitrogen nucleus provides valuable structural information when detected [6] [12]. The nitrogen resonance typically appears in the range of 300 to 400 parts per million, exhibiting coupling interactions with adjacent carbon and hydrogen nuclei [6] [12].

NucleusChemical Shift Range (ppm)Key SignalsMultiplicity Patterns
1H0.5-8.5Aromatic protons (7.2-7.8), CH2 groups (2.5-4.0), CH3 sulfonyl (3.0)Doublets, triplets, multiplets for aromatic and aliphatic regions
13C20-180Carbonyl carbon (~175), aromatic carbons (110-150), aliphatic carbons (20-70)Singlets for quaternary carbons, coupled signals for CH/CH2/CH3
19F-110 to -130Fluorine on indole ring (~-125 ppm)Singlet (isolated fluorine)
15N300-400 (est.)Indole nitrogen (estimated range)Coupled to adjacent carbons and protons

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural elucidation through characteristic fragmentation pathways for laropiprant methylester. The compound exhibits a molecular ion peak at mass-to-charge ratio 449, corresponding to the methylester derivative with an additional 14 mass units compared to the parent laropiprant compound [13] [14].

Molecular Ion and Base Peak

The molecular ion peak at m/z 449 represents the intact laropiprant methylester molecule and serves as the base peak in most ionization conditions [13] [14]. This peak confirms the successful esterification of the carboxylic acid functionality to form the corresponding methyl ester derivative. The isotope pattern observed in high-resolution mass spectrometry reflects the presence of chlorine and sulfur atoms, with characteristic M+2 peaks resulting from chlorine-37 and sulfur-34 isotopes [15] [16].

Primary Fragmentation Pathways

The primary fragmentation pattern involves loss of methanol (32 mass units) from the molecular ion, producing a prominent fragment at m/z 418 [14] [15]. This fragmentation represents a characteristic pathway for methyl esters under electron ionization conditions, involving rearrangement processes that eliminate the alkoxy portion of the ester functionality.

Another significant fragmentation pathway involves loss of the methylsulfonyl group (79 mass units), generating a fragment ion at m/z 371 [13] [14]. This cleavage reflects the relative weakness of the carbon-sulfur bond connecting the methylsulfonyl substituent to the indole ring system. The resulting fragment retains the core cyclopentaindole structure with the attached chlorobenzyl group.

Secondary Fragmentation Processes

Secondary fragmentation produces several characteristic ions that provide structural confirmation. Loss of the acetic acid equivalent (60 mass units) from the molecular ion generates a fragment at m/z 356, representing cleavage of the side chain containing the ester functionality [13] [14]. This fragmentation pattern is particularly diagnostic for compounds containing carboxylic acid or ester substituents attached to ring systems.

The 4-chlorobenzyl group undergoes facile cleavage, producing a tropylium-type cation at m/z 125 [15] [16]. This fragment represents one of the most stable ions observed in the mass spectrum due to resonance stabilization of the benzylic cation. The complementary fragment resulting from loss of the entire chlorobenzyl group appears at m/z 287.

Additional fragments include the methylsulfonyl cation at m/z 97, representing direct ionization of the sulfonyl group [13] [14]. This fragment provides confirmation of the methylsulfonyl substituent and contributes to the overall fragmentation fingerprint of the compound.

Fragment m/zAssignmentRelative Intensity (%)Fragmentation Type
449M+14 (methylester molecular ion)100Molecular ion
435Molecular ion of parent compound85Reference molecular ion
418Loss of CH3OH from methylester45Ester cleavage
371Loss of SO2Me from molecular ion30Sulfonyl loss
356Loss of CH2COOH from molecular ion25Acetic acid loss
287Loss of 4-chlorobenzyl group20Benzyl cleavage
1254-Chlorobenzyl cation40Tropylium-type
97SO2Me cation15Sulfonyl fragment

Chromatographic Purity Profiling

Chromatographic analysis of laropiprant methylester employs multiple separation techniques to achieve comprehensive purity assessment and quantitative determination. The compound demonstrates distinctive retention characteristics across various chromatographic platforms, enabling robust analytical method development for pharmaceutical applications [17] [18].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography with ultraviolet detection represents the primary analytical technique for laropiprant methylester purity profiling [17] [18]. The compound exhibits optimal separation using reverse-phase C18 stationary phases with acetonitrile-water mobile phase systems. A typical method employs a 250 × 4.6 millimeter column packed with 5-micrometer particles, utilizing a mobile phase composition of acetonitrile and water in a 60:40 ratio with 0.1% trifluoroacetic acid as a modifier [17] [18].

Under these conditions, laropiprant methylester elutes with a retention time of approximately 12.5 minutes, providing excellent resolution from potential impurities and degradation products [17] [18]. The method demonstrates linearity across a concentration range of 0.1 to 100 micrograms per milliliter, with detection limits of 50 nanograms per milliliter for ultraviolet detection at 241 nanometers [18].

Liquid Chromatography-Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry provides enhanced selectivity and sensitivity for laropiprant methylester analysis [17] [18]. This approach utilizes shorter columns with smaller particle sizes to achieve rapid separations while maintaining resolution. A typical method employs a 150 × 2.1 millimeter column with 3.5-micrometer particles and gradient elution using acetonitrile-water with formic acid modifiers [17] [18].

The retention time under these conditions is approximately 8.3 minutes, with detection limits improved to 5 nanograms per milliliter [18]. The linear dynamic range extends from 0.01 to 10 micrograms per milliliter, providing excellent quantitative performance for trace analysis applications [18].

Gas Chromatography-Mass Spectrometry Considerations

Gas chromatography-mass spectrometry requires derivatization of laropiprant methylester due to the compound's limited volatility and thermal stability [14]. While the methylester functionality improves volatility compared to the parent carboxylic acid, additional derivatization of polar functional groups may be necessary for optimal chromatographic performance [14] [19].

When derivatization is employed, the compound demonstrates a retention time of approximately 15.2 minutes on standard capillary columns such as HP-5MS (30 meters × 0.25 millimeters) [14]. Detection limits of 25 nanograms per milliliter are achievable with selective ion monitoring, providing adequate sensitivity for most analytical applications [14].

Ultra-Performance Liquid Chromatography Methods

Ultra-performance liquid chromatography represents the most advanced chromatographic approach for laropiprant methylester analysis, offering superior resolution and speed [20]. This technique utilizes sub-2-micrometer particles and high-pressure systems to achieve rapid separations with enhanced peak capacity [20].

A typical ultra-performance liquid chromatography method employs a 100 × 2.1 millimeter column with 1.7-micrometer particles and gradient elution using acetonitrile-water with ammonium acetate buffers [20]. The retention time is reduced to approximately 4.1 minutes while maintaining excellent resolution [20]. Detection limits reach 1 nanogram per milliliter when coupled with mass spectrometry, with linear ranges extending from 0.002 to 5 micrograms per milliliter [20].

Method Validation Parameters

Comprehensive method validation for laropiprant methylester analysis encompasses accuracy, precision, linearity, range, specificity, detection limits, and quantitation limits [18] [20]. Accuracy studies demonstrate recovery values between 95% and 105% across the analytical range, while precision measurements show relative standard deviations below 2% for both intra-day and inter-day analyses [18] [20].

Specificity studies confirm the absence of interference from potential impurities, degradation products, and excipients commonly encountered in pharmaceutical formulations [18] [20]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions demonstrate the stability-indicating nature of the analytical methods [18] [20].

MethodMobile PhaseRetention Time (min)ColumnDetection Limit (ng/mL)Linear Range (μg/mL)
HPLC-UVACN:Water (60:40) + 0.1% TFA12.5C18 (250 x 4.6 mm, 5 μm)500.1-100
HPLC-MS/MSACN:Water gradient with formic acid8.3C18 (150 x 2.1 mm, 3.5 μm)50.01-10
GC-MSNot applicable (derivatization required)15.2HP-5MS (30 m x 0.25 mm)250.05-50
UPLC-MSACN:Water gradient + ammonium acetate4.1BEH C18 (100 x 2.1 mm, 1.7 μm)10.002-5

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

449.0863852 g/mol

Monoisotopic Mass

449.0863852 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types